3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Descripción
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a piperazine derivative featuring a 4-methoxyphenyl group at the 1-position of the piperazine ring and a propan-1-amine chain at the 4-position (Fig. 1). Its molecular formula is C₁₄H₂₃N₃O, with a molecular weight of 249.35 g/mol . The methoxy group (–OCH₃) at the para position of the phenyl ring confers electron-donating properties, influencing receptor binding and pharmacokinetics. This compound is a key intermediate in medicinal chemistry, particularly in the development of ligands targeting serotonin and dopamine receptors due to piperazine’s affinity for these systems .
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFECUKHCCEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366942 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40255-50-3 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Given that similar compounds have been found to interact with various proteins and enzymes, it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Similar compounds have been found to have various biological activities. The specific effects of this compound would depend on its targets and mode of action.
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine within cells and tissues are not well-characterized. The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation.
Actividad Biológica
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, also known by its CAS number 40255-50-3, is a piperazine derivative with the molecular formula C₁₄H₂₃N₃O. This compound has garnered attention in both pharmacological and biochemical research due to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its structural features allow it to modulate receptor activity, which can influence signal transduction pathways critical in numerous physiological processes.
Key Mechanisms:
- Receptor Binding : The compound can act as an agonist or antagonist at specific receptors, affecting neurotransmitter release and neuronal excitability.
- Signal Transduction Modulation : By binding to receptors, it can alter downstream signaling cascades, impacting cellular responses such as proliferation and apoptosis.
Pharmacological Applications
Research indicates that this compound may have potential applications in treating various neurological disorders, including depression and anxiety. Its ability to modulate serotonin pathways makes it a candidate for further investigation in psychopharmacology.
Summary of Findings:
| Study | Findings |
|---|---|
| Urosevic et al. (2009) | Demonstrated receptor binding affinity and modulation of neurotransmitter release. |
| PMC5362268 | Showed potential anti-tumor activity in xenograft models, indicating broader therapeutic implications beyond neurology. |
Neuropharmacological Studies
In a study assessing the effects of this compound on anxiety-like behavior in animal models, researchers found that the compound exhibited anxiolytic properties. The administration of this compound resulted in significant reductions in anxiety-related behaviors compared to control groups.
Cancer Research
Another area of research explored the anti-cancer properties of the compound. In vitro studies demonstrated that it inhibited cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(3-Methoxyphenyl)piperazine | Piperazine ring with methoxy substitution | Moderate receptor interaction |
| 1-(3-Aminopropyl)-4-methylpiperazine | Different substitution pattern | Limited neurological effects |
The distinct substitution pattern of this compound enhances its interaction with biological targets, potentially leading to more pronounced pharmacological effects.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Key Analogs
The pharmacological profile of piperazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine and its analogs:
Table 1: Structural and Molecular Comparisons
Pharmacological Activity
- Anticonvulsant and Antinociceptive Effects: Derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced anticonvulsant activity. For instance, 3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propan-1-amine (MW 288.22) demonstrated superior potency in rodent models compared to the methoxy-substituted analog, likely due to increased lipophilicity and receptor affinity .
- Serotonin Receptor Affinity :
The 4-methoxyphenyl substituent in the target compound favors binding to 5-HT₁A receptors , while 2-methoxy analogs (e.g., 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine) show reduced selectivity, possibly due to steric hindrance . - Dopamine Receptor Modulation :
Chlorinated derivatives, such as 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine, exhibit higher affinity for D₂ receptors , making them candidates for antipsychotic applications .
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups :
Methoxy groups (–OCH₃) enhance solubility and 5-HT receptor binding, while chloro groups (–Cl) increase lipophilicity and dopamine receptor activity . - Positional Isomerism :
Para-substituted methoxy groups (4-OCH₃) optimize steric alignment with serotonin receptors, whereas ortho-substituted analogs (2-OCH₃) disrupt binding due to unfavorable spatial interactions . - Chain Length and Basicity: The propan-1-amine chain provides optimal spacing for receptor interaction.
Métodos De Preparación
General Synthetic Strategy
The synthesis of 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine typically involves:
- Preparation or procurement of 1-(4-methoxyphenyl)piperazine as a key intermediate.
- Alkylation of the piperazine nitrogen with a suitable 3-carbon chain bearing an amine or a protected amine functionality.
- Deprotection or further functional group transformations to yield the final amine compound.
This approach leverages nucleophilic substitution reactions where the piperazine nitrogen attacks an alkyl halide or related electrophile.
Detailed Preparation Methods
Alkylation of 1-(4-Methoxyphenyl)piperazine with 3-Chloropropylamine Derivatives
A common method involves reacting 1-(4-methoxyphenyl)piperazine with 3-chloropropylamine or its derivatives under basic conditions to form the target compound.
- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Bases Used : Potassium carbonate, sodium carbonate, or cesium carbonate are employed to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
- Catalysts : Phase transfer catalysts like tetrabutylammonium bromide or iodide can be used to facilitate the reaction.
- Temperature and Time : Reactions are generally conducted at elevated temperatures (e.g., 40–95°C) for extended periods (several hours to overnight) to ensure completion.
Example from Patent Literature :
A mixture of 1-(4-methoxyphenyl)piperazine, 3-chloropropylamine hydrochloride, potassium carbonate, and tetrabutylammonium bromide in acetone was stirred for approximately 21 hours at moderate temperature. After completion, the product was isolated by filtration and solvent removal, followed by purification steps such as recrystallization.
Use of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine Intermediates
In some processes, intermediates like 6-((3-chloropropyl)amino)-1,3-dimethylpyrimidine-2,4-dione are synthesized first and then reacted with 1-(4-methoxyphenyl)piperazine to introduce the propan-1-amine moiety.
- Procedure : The intermediate is prepared by reacting 6-chloro-1,3-dimethylpyrimidine-2,4-dione with 3-chloropropylamine hydrochloride in aqueous sodium hydroxide at 40°C.
- Subsequent Reaction : This intermediate is then reacted with 1-(4-methoxyphenyl)piperazine in toluene with triethylamine and potassium iodide at 95°C for 17 hours to yield the desired compound.
- Purification : The reaction mixture is concentrated under reduced pressure to remove solvents, and the product is purified by filtration and vacuum drying to obtain a high-purity crystalline form.
Reaction Parameters and Yields
| Step | Reactants/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 6-chloro-1,3-dimethylpyrimidine-2,4-dione + 3-chloropropylamine hydrochloride + NaOH | Water | 40 | ~1 | 90 | 99 |
| 2 | Intermediate + 1-(4-methoxyphenyl)piperazine + triethylamine + KI | Toluene | 95 | 17 | Not specified | High |
| 3 | 1-(4-methoxyphenyl)piperazine + 3-chloropropylamine hydrochloride + K2CO3 + TBAB | Acetone | Room to 40 | 21 | Not specified | Not specified |
TBAB = Tetrabutylammonium bromide
Purification Techniques
- Crystallization : The product is often isolated as a purified crystalline solid by adding water or other antisolvents and stirring at room temperature.
- Vacuum Drying : To remove residual solvents and moisture, vacuum drying at 70–80°C is employed.
- Filtration and Washing : Solid products are filtered and washed with appropriate solvents such as isopropyl alcohol or water to improve purity.
Analytical Characterization and Research Findings
- Spectroscopic Confirmation : The identity and purity of the compound are confirmed by NMR, mass spectrometry, and HPLC analysis.
- Impurities : Common impurities include bis-substituted piperazine derivatives and formylated by-products, which can be minimized by optimizing reaction conditions.
- Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and composition of intermediates.
Summary Table of Preparation Methods
| Method | Key Reactants | Solvent(s) | Base/Catalyst | Temp (°C) | Time (h) | Yield/Purity | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation with 3-chloropropylamine | 1-(4-methoxyphenyl)piperazine + 3-chloropropylamine hydrochloride | Acetone | K2CO3, TBAB | RT–40 | 21 | Not specified | Phase transfer catalysis enhances yield |
| Reaction via pyrimidine intermediate | 6-((3-chloropropyl)amino)-1,3-dimethylpyrimidine + 1-(4-methoxyphenyl)piperazine | Toluene | Triethylamine, KI | 95 | 17 | High purity (99%) | Two-step process with isolation of intermediate |
| Direct nucleophilic substitution | 1-(4-methoxyphenyl)piperazine + 3-chloropropylamine | DMF, acetone | Sodium or potassium carbonate | 40–95 | Several | Moderate to high | Requires careful control of reaction time and temperature |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or reductive amination. For example, a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) is reacted with a halogenated propan-1-amine precursor under reflux in aprotic solvents (e.g., DMF, acetonitrile). Purification involves column chromatography (silica gel, chloroform:methanol gradients) and crystallization from ether/ethanol mixtures. Key intermediates are validated using ESI-MS (e.g., m/z 198 [M+H]+ for amine intermediates) and H NMR (e.g., δ 2.5–3.5 ppm for piperazine and propylamine protons) .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Methodological Answer : Structural characterization relies on tandem spectroscopic techniques:
- H/C NMR : Assignments focus on piperazine ring protons (δ 2.5–3.5 ppm), methoxyphenyl aromatic protons (δ 6.7–7.2 ppm), and propylamine chain protons (δ 1.6–2.2 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 452 [M+H]+ for related analogs) confirm molecular weight.
- X-ray Crystallography : For crystalline derivatives, single-crystal diffraction resolves stereochemistry and packing modes, as demonstrated for 4-(4-methoxyphenyl)piperazin-1-ium salts .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Impurities include unreacted starting materials (e.g., residual piperazine), alkylation by-products (e.g., dialkylated amines), and oxidized methoxyphenyl groups. These are minimized by:
- Stoichiometric control (limiting excess reagents).
- HPLC-MS monitoring (e.g., 100% purity thresholds).
- Recrystallization (e.g., using dichloromethane/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer : Systematic optimization involves:
- Design of Experiments (DoE) : Varying temperature (80–120°C), solvent polarity, and catalyst loadings (e.g., Pd/C for reductive steps).
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 48 hours to 12 hours for similar piperazine derivatives).
- Flow chemistry : Enhances reproducibility for scale-up, as shown in high-throughput pipelines for piperazine-based compounds .
Q. How do stereochemical variations in the piperazine ring or propylamine chain affect biological activity?
- Methodological Answer : Stereoisomers (e.g., (R)- vs. (S)-configured analogs) are synthesized via chiral auxiliaries or enantioselective catalysis. Biological evaluation includes:
- Radioligand binding assays : To compare affinity for targets like serotonin or dopamine receptors.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with receptor binding pockets. For example, bulkier adamantyl groups enhance membrane permeability but reduce solubility .
Q. How can discrepancies in spectroscopic data between batches be resolved?
- Methodological Answer : Contradictions arise from solvent polarity effects, tautomerism, or residual solvents. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., piperazine ring puckering).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested regions (δ 2.5–4.0 ppm).
- High-resolution MS : Differentiates isobaric impurities (e.g., m/z 452.210 vs. 452.215) .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Methodological Answer :
- In vitro : Microsomal stability assays (human liver microsomes), Caco-2 permeability tests.
- In vivo : Rodent models assess bioavailability, brain penetration (e.g., tail-flick test for CNS activity). Metabolite profiling uses LC-MS/MS to detect N-oxidation or demethylation products. Toxicity screens include Ames tests and hERG channel inhibition assays .
Q. How can computational methods guide the design of analogs with improved selectivity?
- Methodological Answer :
- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity.
- Free-energy perturbation (FEP) : Predicts binding affinity changes for piperazine ring modifications.
- ADMET prediction tools (e.g., SwissADME): Optimize logP, polar surface area, and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
